molecular formula C13H12F3N5S2 B2882421 5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 338747-65-2

5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole

Cat. No. B2882421
CAS RN: 338747-65-2
M. Wt: 359.39
InChI Key: KSLXVWYPTSZVGP-UHFFFAOYSA-N
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Description

Pyrazoles are a class of five-membered heterocyclic compounds that contain two adjacent nitrogen atoms . They are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems .


Synthesis Analysis

The synthesis of substituted pyrazoles has been accomplished by two strategies :


Molecular Structure Analysis

Pyrazole compounds contain a five-membered aromatic ring composed of three carbon atoms and two adjacent nitrogen atoms . The shifting C-N double bond inside the heterocycle endows pyrazoles with tautomerism . Consequently, regioselectivity can be a challenge in the synthesis and purification of N-substituted and asymmetric pyrazoles .


Chemical Reactions Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles can vary significantly depending on their specific structure. Factors such as tautomerism can influence these properties .

Scientific Research Applications

Antioxidant and Analgesic Activities

A study explored the synthesis of Schiff bases from 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety. These compounds demonstrated significant in vivo analgesic and in vitro antioxidant activities, suggesting their potential as therapeutic agents (Karrouchi et al., 2016).

Ligand Behavior and Complex Formation

Research on allylpalladium(II) complexes with pyrazolyl N-donor ligands revealed insights into ligand behavior, including an apparent allyl rotation process. This study contributes to the understanding of complex formation and isomer interactions, relevant for catalytic and synthetic applications (Guerrero et al., 2004).

Energetic Materials Synthesis

The synthesis of pentafluorosulfanyl-substituted 1,2,3-triazole or pyrazole derivatives demonstrated their potential as energetic materials. The introduction of the SF5 group enhances density and detonation performance, indicating applications in materials science (Ye et al., 2007).

Efficient Catalysis

A novel catalyst, 1,3,5-Tris(hydrogensulfato) benzene (THSB), was utilized for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). This methodology showcases efficient catalysis with applications in organic synthesis and pharmaceutical chemistry (Karimi-Jaberi et al., 2012).

Antibacterial and Antifungal Activity

A series of pyrazoline and pyrazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. These compounds provide insights into the design of new antimicrobial agents, underscoring the importance of heterocyclic compounds in medicinal chemistry (Hassan, 2013).

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . It is expected that many novel applications of pyrazoles will be discovered in the future .

properties

IUPAC Name

1-methyl-5-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-3-(trifluoromethyl)thieno[2,3-c]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5S2/c1-4-5-22-12-18-17-10(20(12)2)8-6-7-9(13(14,15)16)19-21(3)11(7)23-8/h4,6H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLXVWYPTSZVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C3=NN=C(N3C)SCC=C)C(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole

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